molecular formula C7H6Cl3NO3 B15045484 N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide CAS No. 6945-02-4

N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide

Cat. No.: B15045484
CAS No.: 6945-02-4
M. Wt: 258.5 g/mol
InChI Key: GRGOQUBKQQMSQV-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide is a chemical compound with the molecular formula C7H6Cl3NO3 and a molecular weight of 258.488 g/mol This compound is known for its unique structural features, which include a furan ring and a trichloromethyl group attached to a hydroxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide typically involves the reaction of the corresponding aldehyde, chloral, and ammonium acetate . The reaction conditions often include preparative silylation and acylation of the hydroxy groups to obtain the desired product. The synthetic route can be summarized as follows:

    Starting Materials: Aldehyde, chloral, and ammonium acetate.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a less oxidized state.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups replacing the trichloromethyl group.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has investigated its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The trichloromethyl group and the furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide include:

Uniqueness

This compound is unique due to its combination of a furan ring and a trichloromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6945-02-4

Molecular Formula

C7H6Cl3NO3

Molecular Weight

258.5 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide

InChI

InChI=1S/C7H6Cl3NO3/c8-7(9,10)6(13)11-5(12)4-2-1-3-14-4/h1-3,6,13H,(H,11,12)

InChI Key

GRGOQUBKQQMSQV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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